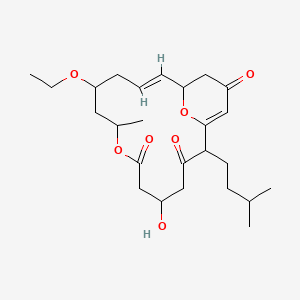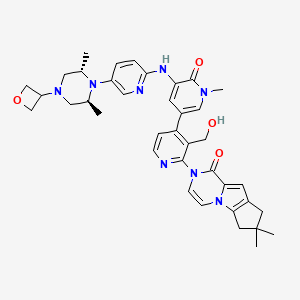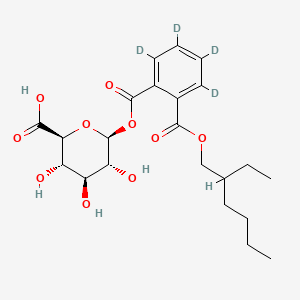
Mono-(2-ethyl-hexyl) phthalate (phenyl) glucuronide-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mono-(2-ethyl-hexyl) phthalate (phenyl) glucuronide-d4 is a deuterated glucuronide conjugate of mono-(2-ethyl-hexyl) phthalate. This compound is a metabolite of di-(2-ethyl-hexyl) phthalate, which is widely used as a plasticizer in various consumer products. The deuterated form is often used in scientific research to study metabolic pathways and the effects of phthalates on biological systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of mono-(2-ethyl-hexyl) phthalate (phenyl) glucuronide-d4 typically involves the glucuronidation of mono-(2-ethyl-hexyl) phthalate. This process can be carried out using recombinant UDP-glucuronosyltransferases and microsomes from the liver and intestine . The reaction conditions often include the use of specific enzymes and cofactors to facilitate the glucuronidation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic reactions using recombinant enzymes. The process is optimized to ensure high yield and purity of the final product. The use of deuterated reagents ensures the incorporation of deuterium atoms into the glucuronide conjugate.
化学反应分析
Types of Reactions
Mono-(2-ethyl-hexyl) phthalate (phenyl) glucuronide-d4 primarily undergoes glucuronidation reactions. This process involves the addition of a glucuronic acid moiety to the parent compound, facilitated by UDP-glucuronosyltransferases .
Common Reagents and Conditions
The glucuronidation reactions typically require UDP-glucuronic acid as a cofactor and specific UDP-glucuronosyltransferases as catalysts. The reactions are carried out under controlled conditions to ensure the formation of the desired glucuronide conjugate.
Major Products Formed
The major product formed from the glucuronidation of mono-(2-ethyl-hexyl) phthalate is this compound. This compound is a stable metabolite that can be further analyzed for its biological effects and metabolic pathways.
科学研究应用
Mono-(2-ethyl-hexyl) phthalate (phenyl) glucuronide-d4 is used in various scientific research applications, including:
Chemistry: Studying the metabolic pathways of phthalates and their glucuronide conjugates.
Medicine: Understanding the toxicokinetics and metabolism of phthalates in humans and animals.
Industry: Developing safer alternatives to traditional plasticizers and assessing the environmental impact of phthalates.
作用机制
The mechanism of action of mono-(2-ethyl-hexyl) phthalate (phenyl) glucuronide-d4 involves its role as a metabolite of di-(2-ethyl-hexyl) phthalate. The glucuronidation process facilitates the detoxification and excretion of the parent compound. The molecular targets and pathways involved include various UDP-glucuronosyltransferases that catalyze the glucuronidation reactions .
相似化合物的比较
Similar Compounds
- Mono-(2-ethyl-hexyl) phthalate
- Di-(2-ethyl-hexyl) phthalate
- Mono-(2-ethyl-hexyl) phthalate-d4
Uniqueness
Mono-(2-ethyl-hexyl) phthalate (phenyl) glucuronide-d4 is unique due to its deuterated form, which allows for precise tracking and analysis in metabolic studies. The incorporation of deuterium atoms provides a distinct advantage in studying the metabolic fate and biological effects of phthalates.
属性
分子式 |
C22H30O10 |
|---|---|
分子量 |
458.5 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2,3,4,5-tetradeuterio-6-(2-ethylhexoxycarbonyl)benzoyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H30O10/c1-3-5-8-12(4-2)11-30-20(28)13-9-6-7-10-14(13)21(29)32-22-17(25)15(23)16(24)18(31-22)19(26)27/h6-7,9-10,12,15-18,22-25H,3-5,8,11H2,1-2H3,(H,26,27)/t12?,15-,16-,17+,18-,22-/m0/s1/i6D,7D,9D,10D |
InChI 键 |
UDJLVIABEVCMKC-IUJFLSJQSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC(CC)CCCC)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[2H])[2H] |
规范 SMILES |
CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


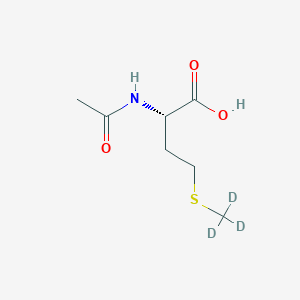
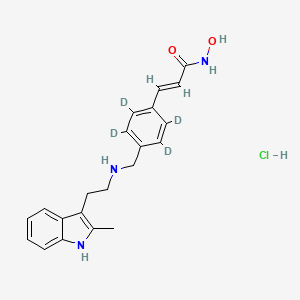

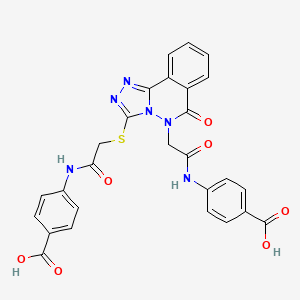

![N,N'-(((3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(methylazanediyl))bis(ethane-2,1-diyl))diacetamide](/img/structure/B12412075.png)
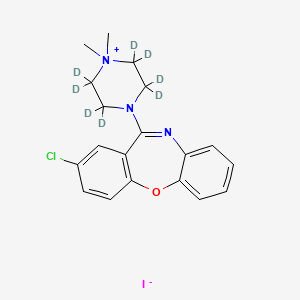
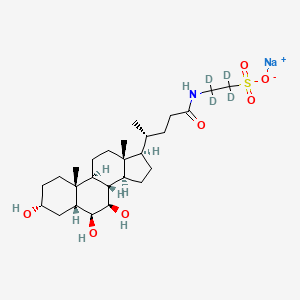
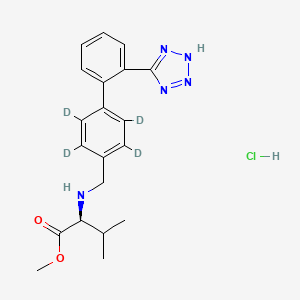

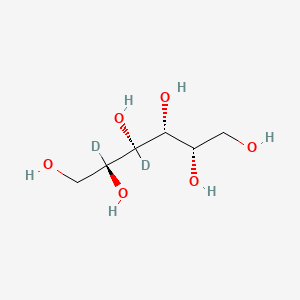
octadec-9-enamide](/img/structure/B12412110.png)
